2-([1,1'-biphenyl]-4-yl)-N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related acetamide derivatives is described in the papers. For instance, the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide is achieved through the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . Another paper discusses the synthesis of novel acetamide derivatives with potential bioactivity against bacteria and algae . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the functional groups and the core acetamide structure.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using techniques such as NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to infer the structure of similar compounds. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals a linearly extended conformation of the 2-acetylaminoacetamide moiety .
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be complex, as seen in the silylation reactions of N-(2-hydroxyphenyl)acetamide, which leads to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines . These reactions demonstrate the potential for acetamide derivatives to undergo transformations that result in the formation of new heterocyclic structures, which could be relevant to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the presence of silyl groups can affect the solubility and stability of the compounds . The bioactivity of acetamide derivatives, such as their anticonvulsant activities, can be related to specific molecular features like the orientation of amide groups and the presence of phenyl groups . These properties are crucial for understanding the potential applications of the compound in various fields, including pharmaceuticals.
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2S/c26-22(21-16-28-23-9-5-4-8-20(21)23)15-25-24(27)14-17-10-12-19(13-11-17)18-6-2-1-3-7-18/h1-13,16,22,26H,14-15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVWLKQCZQWVKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC(C3=CSC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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